1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]
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Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenyleneoxy groups, each connected to a benzene ring substituted with 2,4,4-trimethylpentan-2-yl groups
Preparation Methods
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dihydroxydiphenyl sulfone and 2,4,4-trimethylpentan-2-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (around 100-150°C).
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] has several scientific research applications:
Materials Science: It is used in the development of advanced polymers and resins due to its thermal stability and mechanical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biological Studies: It is investigated for its potential use in drug delivery systems and as a scaffold for designing biologically active compounds
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene] can be compared with similar compounds such as:
4,4’-Bis(4-aminophenoxy)diphenyl sulfone: This compound has similar structural features but differs in its functional groups, leading to different reactivity and applications.
Bis(4-allyloxyphenyl)sulfone: Another related compound with allyloxy groups, used in polymer chemistry for its cross-linking properties
Properties
CAS No. |
85490-02-4 |
---|---|
Molecular Formula |
C40H50O4S |
Molecular Weight |
626.9 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)-4-[4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C40H50O4S/c1-37(2,3)27-39(7,8)29-11-15-31(16-12-29)43-33-19-23-35(24-20-33)45(41,42)36-25-21-34(22-26-36)44-32-17-13-30(14-18-32)40(9,10)28-38(4,5)6/h11-26H,27-28H2,1-10H3 |
InChI Key |
OFSWUTCYJSBNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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